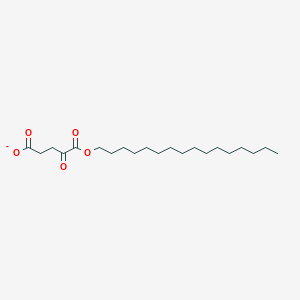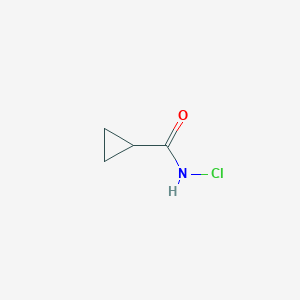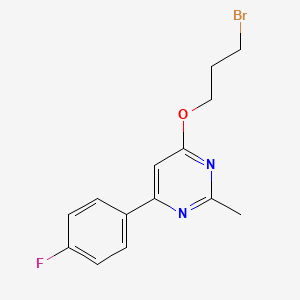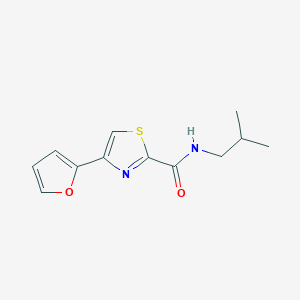
5-(Hexadecyloxy)-4,5-dioxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hexadecyloxy)-4,5-dioxopentanoate is an organic compound characterized by its unique molecular structure, which includes a hexadecyloxy group attached to a dioxopentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexadecyloxy)-4,5-dioxopentanoate typically involves the esterification of 4,5-dioxopentanoic acid with hexadecanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product. Additionally, green chemistry approaches, such as the use of biodegradable solvents and catalysts, are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Hexadecyloxy)-4,5-dioxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in the presence of a base catalyst like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hexadecyloxy)-4,5-dioxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in cell membrane interactions and as a surfactant in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of specialty chemicals, including lubricants and coatings.
Mechanism of Action
The mechanism of action of 5-(Hexadecyloxy)-4,5-dioxopentanoate involves its interaction with biological membranes due to its amphiphilic structure. The hexadecyloxy group provides hydrophobic interactions, while the dioxopentanoate moiety can engage in hydrogen bonding and electrostatic interactions. These properties make it an effective surfactant and potential drug delivery vehicle, facilitating the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexadecyloxy)cinnamic acid
- Hexadecyloxypropane
- Hexadecyloxybenzene
Uniqueness
5-(Hexadecyloxy)-4,5-dioxopentanoate is unique due to its specific combination of a long hydrophobic chain and a reactive dioxopentanoate group. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in materials science and biomedical research.
Properties
CAS No. |
876150-10-6 |
|---|---|
Molecular Formula |
C21H37O5- |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-hexadecoxy-4,5-dioxopentanoate |
InChI |
InChI=1S/C21H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-21(25)19(22)16-17-20(23)24/h2-18H2,1H3,(H,23,24)/p-1 |
InChI Key |
PUKFTTLRRDQDHK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12613320.png)
![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)

![N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12613344.png)

![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12613356.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12613357.png)


![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)




